molecular formula C16H14I3NO4 B1354030 3,3',5-Triiodo-L-thyronine Methyl Ester

3,3',5-Triiodo-L-thyronine Methyl Ester

Cat. No.: B1354030
M. Wt: 665 g/mol
InChI Key: ZCDFHKCLWIMBKP-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Crystallographic Characterization of Diphenyl Ether Conformations

The crystal structure analysis of this compound reveals a distinctive diphenyl ether conformation that significantly differs from previously characterized thyroid hormone structures. The overall molecular conformation is characterized as cisoid, meaning that the alanine moiety and the outer phenyl ring are positioned on the same side of the inner phenyl ring plane. This conformational arrangement represents the first reported instance of such a spatial organization in thyroid hormone crystal structures, contrasting markedly with the transoid conformations that have been consistently observed in earlier structural investigations of related compounds.

The diphenyl ether linkage adopts a distinctive twist-skewed conformation that positions the two aromatic ring systems in a non-coplanar arrangement. This conformational preference is stabilized by a combination of intramolecular interactions and crystal packing forces that collectively determine the energetically favorable molecular geometry. The significance of this cisoid conformation lies in its potential implications for understanding structure-activity relationships in thyroid hormone analogs, particularly regarding receptor binding affinity and biological efficacy.

The 3'-iodine substituent occupies a distal position relative to the alanine-bearing ring, creating a specific spatial arrangement that may influence intermolecular interactions within the crystalline lattice. This positioning is particularly noteworthy as it establishes a unique halogen bonding environment that could contribute to the overall stability of the crystal structure and influence the compound's physical properties.

Molecular Geometry Analysis via X-ray Diffraction Studies

Single crystal X-ray diffraction analysis provides precise geometric parameters for the this compound structure. The compound crystallizes in the tetragonal space group P41, with unit cell dimensions of a = 8.225(5) Å and c = 28.42(1) Å. These crystallographic parameters indicate a relatively compact packing arrangement that maximizes intermolecular contacts while maintaining conformational integrity.

The refinement of the crystal structure achieved a final R-index of 0.06, indicating excellent agreement between observed and calculated structure factors. This level of refinement quality ensures high confidence in the derived geometric parameters and validates the accuracy of the structural model. The tetragonal crystal system suggests the presence of four-fold rotational symmetry elements that govern the molecular packing arrangement.

Crystallographic Parameter Value
Space Group P41
Unit Cell Dimension a 8.225(5) Å
Unit Cell Dimension c 28.42(1) Å
Final R-index 0.06
Crystal System Tetragonal

The molecular geometry reveals specific bond lengths and angles that characterize the thyronine backbone structure. The ether linkage connecting the two aromatic rings exhibits a characteristic C-O-C angle of 117°, which deviates from the ideal tetrahedral angle due to the constraints imposed by the aromatic substituents and the overall molecular framework. This angular distortion is consistent with similar observations in related diphenyl ether compounds and reflects the balance between electronic repulsion and geometric constraints.

Torsional Angle Variations in Thyronine Backbone Architecture

The torsional angles defining the diphenyl ether conformation provide critical insights into the three-dimensional architecture of this compound. The analysis reveals two distinct torsional angles (theta and theta') measuring -108° and 33°, respectively. These values quantify the degree of rotation about the ether linkage bonds and establish the precise spatial relationship between the two aromatic ring systems.

The chi1 torsional angle, which describes the amino acid backbone conformation, measures 308°. This parameter is particularly significant as it defines the orientation of the amino acid side chain relative to the main chain atoms and influences the overall molecular shape. The specific value of 308° indicates a gauche(-) conformation that positions the aromatic ring system in a sterically favorable arrangement relative to the amino acid backbone.

Torsional Angle Parameter Value
Theta (θ) -108°
Theta Prime (θ') 33°
Chi1 (χ1) 308°
C-O-C Angle 117°

These torsional angle measurements reveal a highly asymmetric conformation where the two halves of the diphenyl ether system adopt significantly different orientations. The large difference between the theta and theta' values (-108° versus 33°) indicates substantial deviation from a symmetric arrangement and suggests that specific intermolecular interactions or intramolecular strain factors favor this particular conformational state.

The conformational analysis demonstrates that the molecular geometry is not simply determined by minimizing intramolecular strain but represents a compromise between various energetic factors including aromatic stacking interactions, halogen bonding effects, and crystal packing requirements. This complex interplay of forces results in the observed torsional angle pattern that characterizes the crystal structure.

Hydrogen Bonding Patterns in Crystalline Lattice Arrangements

The crystalline lattice of this compound exhibits specific hydrogen bonding patterns that contribute to the overall stability and organization of the solid-state structure. Analysis of intermolecular contacts reveals the presence of directional hydrogen bonds that link adjacent molecules into extended networks within the crystal lattice. These hydrogen bonding interactions primarily involve the hydroxyl groups of the phenolic rings and the carbonyl oxygen of the methyl ester functionality.

The hydrogen bonding network creates a three-dimensional framework that influences both the molecular packing efficiency and the physical properties of the crystalline material. The pattern of hydrogen bond donors and acceptors establishes preferential orientations for neighboring molecules, resulting in the observed space group symmetry and unit cell dimensions. These interactions are particularly important for understanding the intermolecular recognition patterns that may be relevant to biological receptor binding.

Comparison with related thyroid hormone structures reveals that the hydrogen bonding patterns in this compound share certain common features while also exhibiting unique characteristics specific to the methyl ester modification. The esterification of the carboxylic acid group alters the hydrogen bonding capability of this functional group, leading to different intermolecular interaction patterns compared to the free acid forms of thyroid hormones.

The crystallographic analysis also reveals the presence of weaker secondary interactions, including halogen bonding involving the iodine substituents and aromatic stacking interactions between phenyl rings of adjacent molecules. These secondary interactions complement the primary hydrogen bonding network and contribute to the overall lattice energy and crystal stability. The iodine atoms, due to their large size and polarizability, participate in specific contacts with electronegative atoms in neighboring molecules, creating additional stabilization for the crystal structure.

Properties

Molecular Formula

C16H14I3NO4

Molecular Weight

665 g/mol

IUPAC Name

methyl (2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoate

InChI

InChI=1S/C16H14I3NO4/c1-23-16(22)13(20)6-8-4-11(18)15(12(19)5-8)24-9-2-3-14(21)10(17)7-9/h2-5,7,13,21H,6,20H2,1H3/t13-/m0/s1

InChI Key

ZCDFHKCLWIMBKP-ZDUSSCGKSA-N

Isomeric SMILES

COC(=O)[C@H](CC1=CC(=C(C(=C1)I)OC2=CC(=C(C=C2)O)I)I)N

Canonical SMILES

COC(=O)C(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C=C2)O)I)I)N

Origin of Product

United States

Preparation Methods

Starting Material and Iodination

  • The synthesis often begins with L-tyrosine, which undergoes selective iodination to yield 3,3',5-triiodo-L-tyrosine derivatives.
  • Iodination is controlled to avoid over-iodination or decomposition, typically using iodine sources in the presence of catalysts or under mild conditions.

Esterification to Methyl Ester

  • The carboxyl group of the iodinated tyrosine is converted into a methyl ester.
  • A common method involves treatment with thionyl chloride in methanol, which facilitates esterification under controlled temperature conditions.
  • This step yields the methyl ester hydrochloride salt, enhancing stability and solubility for further reactions.

Coupling and Ether Formation

  • The diphenyl ether linkage is formed via copper-mediated coupling reactions, such as the Chan-Lam coupling.
  • For example, Boc-protected 3,5-diiodo-L-tyrosine methyl ester is coupled with appropriate boronic acid derivatives in the presence of copper(II) acetate, pyridine, and molecular sieves in anhydrous dichloromethane.
  • This reaction proceeds at room temperature over extended periods (e.g., overnight to 24 hours) to achieve moderate to good yields (~57%).

Deprotection and Purification

  • Protective groups such as Boc (tert-butoxycarbonyl) and silyl ethers are removed stepwise.
  • Boron tribromide is used to cleave methoxy ethers at low temperatures (-78 °C).
  • Saponification of methyl esters is performed with lithium hydroxide in tetrahydrofuran/water mixtures at 0 °C.
  • Amine deprotection is achieved with hydrochloric acid in dioxane or boiling acetic acid.
  • The final product is isolated as a hydrochloride salt with high purity and good yield (up to 82-99% in some steps).
Step No. Reaction Type Reagents/Conditions Yield (%) Notes
1 Iodination Iodine source, controlled temperature Variable Selective iodination to avoid over-iodination
2 Esterification Thionyl chloride in methanol, controlled temp High Formation of methyl ester hydrochloride
3 Chan-Lam Coupling Boc-3,5-diiodo-L-tyrosine methyl ester, boronic acid, Cu(OAc)2, pyridine, DCM, RT, 16-24 h ~57 Formation of diphenyl ether linkage
4 Deprotection (methoxy ether cleavage) Boron tribromide, anhydrous DCM, -78 °C ~79 Removal of methoxy protective groups
5 Saponification LiOH in THF/water, 0 °C, 3 h ~82 Hydrolysis of methyl ester
6 Amine deprotection HCl in dioxane or boiling acetic acid High Final deprotection to yield free amine
  • Stepwise deprotection is preferred over one-pot methods to avoid decomposition of intermediates.
  • The use of copper salts in coupling reactions accelerates the formation of the diphenyl ether bond.
  • Protective groups are critical to maintain selectivity and yield during multi-step synthesis.
  • Purification often involves extraction, drying over sodium sulfate, concentration under reduced pressure, and recrystallization or preparative HPLC.
  • The final hydrochloride salt form improves compound stability and handling.

The preparation of 3,3',5-Triiodo-L-thyronine Methyl Ester is a complex, multi-step process involving selective iodination, esterification, copper-mediated coupling, and careful deprotection. Advances in coupling chemistry such as the Chan-Lam reaction have improved yields and selectivity. Stepwise deprotection protocols enhance product purity and stability. These methods are supported by detailed experimental data from recent research and patent literature, providing a robust framework for synthesizing this biologically significant thyroid hormone derivative.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The iodine atoms can be substituted with other halogens or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine or chlorine. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the iodine atoms can result in various halogenated derivatives .

Scientific Research Applications

Endocrinology and Metabolism

Thyroid Hormone Regulation
The primary role of 3,3',5-Triiodo-L-thyronine is to regulate metabolic processes in the body. It influences protein synthesis, lipid metabolism, and carbohydrate metabolism. Research indicates that T3 enhances glucose uptake and stimulates the breakdown of fats, making it crucial for maintaining metabolic homeostasis .

Case Study: Hypothyroidism Treatment
In a study involving hypothyroid rats, administration of T3 methyl ester significantly improved metabolic parameters, including reduced oxidative stress and enhanced mitochondrial function. This indicates its potential therapeutic role in managing hypothyroidism .

Cardiovascular Research

Vascular Effects
T3 methyl ester has been shown to exert rapid effects on vascular tissues. In vitro studies demonstrated that T3 administration led to relaxation of smooth muscle cells in rat aorta via non-genomic mechanisms, suggesting its potential for cardiovascular applications .

Case Study: Aortic Tissue Response
A study highlighted that acute treatment with T3 resulted in increased nitric oxide production in endothelial cells, which is vital for vascular health . This underscores the importance of T3 in modulating vascular tone and function.

Cell Culture and Molecular Biology

Cell Differentiation and Growth
In cell culture models, T3 methyl ester has been utilized to study its effects on cell differentiation and growth. It has been particularly effective in promoting neuronal differentiation in hippocampal cells and enhancing the proliferation of various cell types .

Experimental Applications
T3 methyl ester has been used in transfection studies involving 293T cells to assess gene expression modulation under thyroid hormone influence . This application is crucial for understanding gene regulation mechanisms influenced by thyroid hormones.

Hematopoiesis

Influence on Blood Cell Formation
Recent research indicates that T3 directly influences human hematopoiesis, affecting the production of blood cells. This finding suggests that thyroid hormones play a significant role in regulating blood cell development and function .

Cancer Research

Tumor Marker Correlation
Studies have shown that plasma levels of T3 correlate with changes in tumor markers in patients with metastatic cancers, such as breast and pancreatic cancer. This relationship highlights the potential use of T3 as a biomarker for cancer progression and treatment response .

Data Summary Table

Application AreaKey FindingsReference
EndocrinologyRegulates metabolism; enhances glucose uptake
Cardiovascular ResearchInduces vascular relaxation; increases nitric oxide production
Cell CulturePromotes cell differentiation; enhances proliferation
HematopoiesisDirect influence on blood cell formation
Cancer ResearchCorrelation with tumor markers; potential biomarker

Mechanism of Action

The mechanism of action of 3,3',5-Triiodo-L-thyronine Methyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Natural Thyroid Hormones and Metabolites

T3 (3,3',5-Triiodo-L-thyronine)
  • Structure: C₁₅H₁₂NO₄I₃ (MW: 650.97 g/mol).
  • Function : Binds thyroid hormone receptors TRα and TRβ with high affinity (Kd = 0.06 nM), regulating metabolism, growth, and differentiation .
  • Applications : Used in cell differentiation studies (e.g., adipogenesis , myogenesis ) and neurological research (e.g., glymphatic system modulation ).
  • Metabolism : Deiodinated to inactive metabolites like 3,3'-T2 and rT3 .
T4 (3,3',5,5'-Tetraiodo-L-thyronine)
  • Structure: C₁₅H₁₁NO₄I₄ (MW: 776.87 g/mol).
  • Function : Prohormone converted to T3 via deiodination; lower receptor affinity than T3 .
  • Applications : Biomarker in endocrine assays and immune response studies .
rT3 (3,3',5'-Triiodo-L-thyronine)
  • Structure: C₁₅H₁₂NO₄I₃ (isomer of T3).
  • Function : Inactive metabolite of T4; antagonizes T3 activity .
T3 Methyl Ester
  • Structure: C₁₆H₁₄NO₄I₃ (MW: 664.99 g/mol).
  • Key Differences : Increased lipophilicity due to esterification, likely improving membrane permeability .
  • Applications : Investigated for topical use in skin diseases; acts as a prodrug, releasing T3 upon hydrolysis .
Triac (3,3',5-Triiodothyroacetic Acid)
  • Structure : C₁₅H₁₀O₄I₃ (carboxylic acid derivative of T3).
  • Function : Thyroid hormone analog with TRβ selectivity; used in metabolic disorder studies .
3,3',5-Triiodo Thyroacetic Acid n-Butyl Ester
  • Structure : C₁₈H₁₇I₃O₄ (MW: 678.04 g/mol).
  • Function : Ester derivative of Triac; enhanced solubility in organic solvents (e.g., dichloromethane) compared to T3 .

Selective Thyroid Receptor Agonists

GC-1 and KB-141
  • Structure: Non-iodinated synthetic ligands.
  • Function : TRβ-selective agonists; used in cardiovascular and obesity research .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Receptor Affinity (Kd) Key Applications
T3 Methyl Ester C₁₆H₁₄NO₄I₃ 664.99 Not reported Skin disease research
T3 (Free Acid) C₁₅H₁₂NO₄I₃ 650.97 0.06 nM (TRα/TRβ) Cell differentiation, neurobiology
T4 C₁₅H₁₁NO₄I₄ 776.87 Low affinity Endocrine assays, immune studies
Triac C₁₅H₁₀O₄I₃ 636.95 TRβ-selective Metabolic disorders
GC-1 C₁₈H₁₈O₃ 306.33 TRβ-selective Obesity, cardiovascular research

Pharmacokinetic and Metabolic Considerations

  • T3 Methyl Ester vs. T3 : The ester form likely exhibits prolonged half-life due to resistance to deiodination, whereas T3 is rapidly metabolized into inactive iodothyronines .
  • Solubility : T3 Methyl Ester’s lipophilicity may enhance topical absorption compared to T3’s polar carboxylate group .

Q & A

Basic Research Questions

Q. What are the recommended storage conditions and stability parameters for 3,3',5-Triiodo-L-thyronine methyl ester in laboratory settings?

  • Methodological Answer : The compound should be stored at -20°C in airtight containers to prevent degradation, as indicated by stability data for its parent compound, 3,3',5-Triiodo-L-thyronine (T3), which retains integrity for at least four years under these conditions . Solubility in methanol or 4 M NH4_4OH/methanol mixtures (5 mg/mL) is recommended for experimental use, but solutions should be prepared fresh to avoid hydrolysis or aggregation .

Q. Which analytical techniques are most suitable for assessing the purity and structural integrity of this compound?

  • Methodological Answer :

  • High-Performance Liquid Chromatography (HPLC) : ≥95% purity can be verified using reverse-phase HPLC with UV detection, as standardized for T3 .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-TOF) can confirm molecular weight (expected m/z: ~681.97 for the methyl ester) and detect impurities .
  • Potentiometric Microsensors : Adapted from T3 analysis, these sensors can quantify the compound in biological matrices with high specificity .

Q. How can researchers synthesize this compound on a laboratory scale?

  • Methodological Answer : While direct synthesis protocols are not detailed in the provided evidence, esterification of T3 (3,3',5-Triiodo-L-thyronine) using methylating agents like methyl chloride or methanol under acidic catalysis is a plausible route. Reaction progress should be monitored via thin-layer chromatography (TLC) or NMR. Purification may involve recrystallization from methanol or column chromatography .

Advanced Research Questions

Q. How does methylation of 3,3',5-Triiodo-L-thyronine influence its metabolic stability and receptor binding compared to the parent hormone?

  • Methodological Answer :

  • Metabolic Stability : Methyl esters are often prodrugs designed to enhance lipophilicity and delay enzymatic degradation. In vitro assays (e.g., liver microsomes) can compare hydrolysis rates of the methyl ester to T3 .
  • Receptor Affinity : Competitive binding assays using thyroid hormone receptor (TR) isoforms (e.g., TRα/TRβ) and radiolabeled T3 can quantify affinity changes. For example, methylation may reduce direct receptor interaction, necessitating metabolic conversion for activity .

Q. What experimental strategies resolve discrepancies in bioactivity data between batches of this compound?

  • Methodological Answer :

  • Batch Consistency Checks : Compare HPLC profiles and mass spectra to identify impurities (e.g., de-iodinated byproducts or hydrolysis products) .
  • Biological Replication : Use standardized cell-based assays (e.g., 293T cell transfection or TR-mediated gene expression) to assess bioactivity across batches .
  • Stability Studies : Accelerated degradation tests (e.g., exposure to light, heat, or humidity) can identify labile functional groups affecting reproducibility .

Q. How can structural isomers or derivatives of this compound be differentiated during analytical characterization?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR can distinguish iodine substitution patterns (e.g., reverse T3 vs. T3 methyl ester) based on chemical shifts .
  • X-ray Crystallography : Resolve iodine positioning in the aromatic rings, critical for differentiating isomers .
  • Ion-Mobility Spectrometry (IMS) : Separate structurally similar compounds based on collisional cross-section differences, particularly useful for complex biological samples .

Notes for Experimental Design

  • Documentation : Follow ICMJE guidelines to detail compound source, purity, storage, and handling protocols to ensure reproducibility .
  • Safety : Use inert gas-driven solvent systems (e.g., nitrogen) during dissolution to prevent oxidation of iodine substituents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.